molecular formula C26H28ClN3O3 B3641248 N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide

Cat. No.: B3641248
M. Wt: 466.0 g/mol
InChI Key: CJCILDAYTFBPCX-UHFFFAOYSA-N
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Description

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered significant interest in the scientific community due to its potential pharmacological properties and applications in various fields, including medicinal chemistry and neuropharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with piperazine to form 1-(2-chlorobenzyl)piperazine.

    Coupling with Phenyl Derivative: The intermediate is then coupled with 4-bromoaniline to form N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}amine.

    Formation of the Benzamide: The final step involves the reaction of the amine with 3,4-dimethoxybenzoyl chloride to yield the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its potential as a therapeutic agent, particularly in neuropharmacology for its effects on neurotransmitter systems.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors.

    Pathways Involved: It modulates neurotransmitter release and reuptake, thereby influencing neuronal signaling and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[4-(2-methoxybenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide
  • N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide
  • N-{4-[4-(2-bromobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide

Uniqueness

N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-3,4-dimethoxybenzamide is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct pharmacological properties compared to its analogs. This structural variation can lead to differences in receptor binding affinity, metabolic stability, and overall biological activity.

Properties

IUPAC Name

N-[4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]phenyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClN3O3/c1-32-24-12-7-19(17-25(24)33-2)26(31)28-21-8-10-22(11-9-21)30-15-13-29(14-16-30)18-20-5-3-4-6-23(20)27/h3-12,17H,13-16,18H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCILDAYTFBPCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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